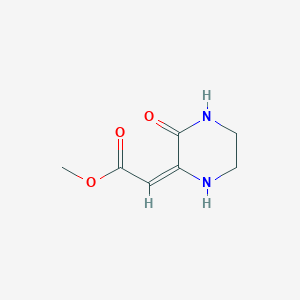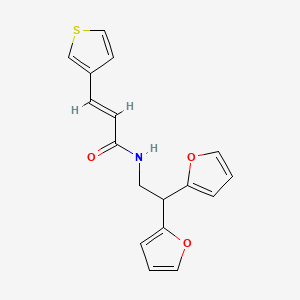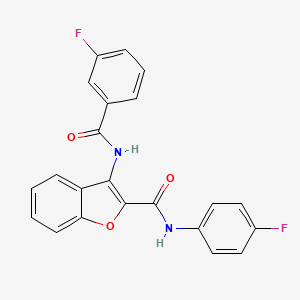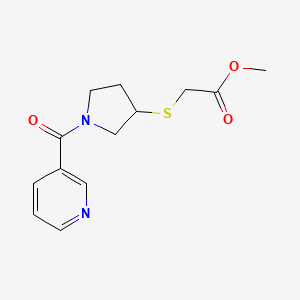
2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C24H22FN3O4 and its molecular weight is 435.455. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Research: Histone Deacetylase Inhibition
This compound has been designed to act as a selective degrader of histone deacetylase-3 (HDAC3), which is a promising target in cancer therapy. HDAC3 plays a crucial role in the regulation of gene expression and cell proliferation. Dysregulation of HDAC activity is implicated in various cancers, making HDAC inhibitors valuable as potential anticancer therapeutics .
Neurodegenerative Diseases: Protein Degradation
In neurodegenerative diseases like Alzheimer’s and Parkinson’s, the accumulation of misfolded proteins is a common pathological feature. The compound’s ability to induce protein degradation could be harnessed to develop treatments that target specific proteins for degradation, potentially clearing harmful protein aggregates from neurons .
Epigenetics: Gene Expression Modulation
The compound’s role in HDAC inhibition can also extend to the field of epigenetics, where it may be used to modulate gene expression. By altering the acetylation status of histones, it can influence chromatin structure and gene expression patterns, which is vital for understanding and treating diseases with an epigenetic basis .
Infectious Diseases: Antiviral Activity
Although not directly related to the compound , similar structures have shown potential in antiviral activity. For instance, triazole derivatives have been effective against a variety of DNA and RNA viruses, indicating that this compound could be structurally modified to enhance its antiviral properties .
Pharmacology: Drug Development
The compound’s selective activity against HDAC3 suggests it could be a lead compound in drug development. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be studied to develop more effective and safer drugs .
Chemical Biology: Tool Compound
As a tool compound, it can be used in chemical biology to study protein function in a cellular context. By selectively degrading target proteins, researchers can dissect the roles of these proteins in various biological processes and diseases .
作用機序
Target of Action
The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
特性
IUPAC Name |
2-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c25-16-7-5-15(6-8-16)19-13-20(19)22(30)27-11-9-26(10-12-27)21(29)14-28-23(31)17-3-1-2-4-18(17)24(28)32/h1-8,19-20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNQXSDHDGVFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4CC4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2870700.png)
![5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2870703.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2870705.png)
![2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2870706.png)


![3-methyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2870709.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2870713.png)
![(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2870714.png)
![4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2870715.png)